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molecular formula C8H12O2 B8797214 3-allyltetrahydro-2H-pyran-2-one CAS No. 50994-84-8

3-allyltetrahydro-2H-pyran-2-one

Cat. No. B8797214
M. Wt: 140.18 g/mol
InChI Key: AKIMEVGXWODVKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07510813B2

Procedure details

9.81 g of tetrahydro-3-(2-propenyl)-2H-pyrane-2-one of interest were prepared in the same manner as in Preparation Example 2Z-3 except that 10.01 g (100.0 mmol) of δ-valerolactone and 14.52 g (110.0 mmol) of allyl bromide were used instead of β-propiolactone and 10-bromo-1-decene described in Preparation Example 2Z-3, respectively.
Quantity
10.01 g
Type
reactant
Reaction Step One
Quantity
14.52 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]1(=[O:7])[O:6][CH2:5][CH2:4][CH2:3][CH2:2]1.[CH2:8](Br)[CH:9]=[CH2:10].C1(=O)OCC1.BrCCCCCCCCC=C>>[CH2:10]([CH:2]1[CH2:3][CH2:4][CH2:5][O:6][C:1]1=[O:7])[CH:9]=[CH2:8]

Inputs

Step One
Name
Quantity
10.01 g
Type
reactant
Smiles
C1(CCCCO1)=O
Step Two
Name
Quantity
14.52 g
Type
reactant
Smiles
C(C=C)Br
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CCO1)=O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrCCCCCCCCC=C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C=C)C1C(OCCC1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 9.81 g
YIELD: CALCULATEDPERCENTYIELD 70%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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